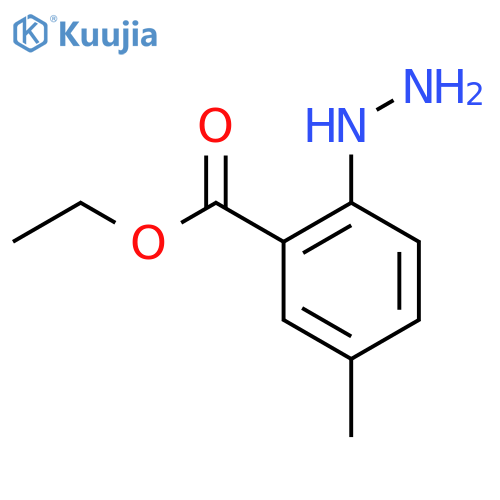

Cas no 1805908-56-8 (Ethyl 2-hydrazinyl-5-methylbenzoate)

Ethyl 2-hydrazinyl-5-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-hydrazinyl-5-methylbenzoate

-

- インチ: 1S/C10H14N2O2/c1-3-14-10(13)8-6-7(2)4-5-9(8)12-11/h4-6,12H,3,11H2,1-2H3

- InChIKey: NTTYKVZHZPLHLG-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1C=C(C)C=CC=1NN)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 197

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 64.4

Ethyl 2-hydrazinyl-5-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008146-500mg |

Ethyl 2-hydrazinyl-5-methylbenzoate |

1805908-56-8 | 97% | 500mg |

806.85 USD | 2021-07-06 | |

| Alichem | A010008146-250mg |

Ethyl 2-hydrazinyl-5-methylbenzoate |

1805908-56-8 | 97% | 250mg |

489.60 USD | 2021-07-06 | |

| Alichem | A010008146-1g |

Ethyl 2-hydrazinyl-5-methylbenzoate |

1805908-56-8 | 97% | 1g |

1,490.00 USD | 2021-07-06 |

Ethyl 2-hydrazinyl-5-methylbenzoate 関連文献

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

Ethyl 2-hydrazinyl-5-methylbenzoateに関する追加情報

Ethyl 2-hydrazinyl-5-methylbenzoate (CAS No. 1805908-56-8): A Comprehensive Overview

Ethyl 2-hydrazinyl-5-methylbenzoate, identified by its CAS number 1805908-56-8, is a significant compound in the realm of pharmaceutical and chemical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both hydrazinyl and methylbenzoate functional groups makes it a versatile intermediate, facilitating various synthetic pathways in medicinal chemistry.

The compound's structure, characterized by an ethyl ester group attached to a benzene ring substituted with a hydrazinyl group at the 2-position and a methyl group at the 5-position, contributes to its reactivity and utility. Such structural features are often exploited in the synthesis of biologically active molecules, making Ethyl 2-hydrazinyl-5-methylbenzoate a valuable asset in the chemist's toolkit.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Ethyl 2-hydrazinyl-5-methylbenzoate has emerged as a key intermediate in the synthesis of several promising drug candidates. Its role in constructing complex molecular architectures has been particularly noteworthy in the development of small-molecule inhibitors targeting various disease pathways.

One of the most compelling aspects of Ethyl 2-hydrazinyl-5-methylbenzoate is its ability to serve as a precursor for the synthesis of hydrazine derivatives, which are known for their pharmacological properties. These derivatives have shown potential in treating conditions such as cancer, inflammation, and infectious diseases. The hydrazinyl moiety, in particular, is recognized for its ability to form stable bonds with biological targets, enhancing the binding affinity and selectivity of drug molecules.

The methylbenzoate group further enhances the compound's versatility by providing a platform for further functionalization. This allows chemists to modify the molecule in various ways, tailoring its properties to meet specific therapeutic requirements. For instance, introducing additional substituents at different positions on the benzene ring can alter the compound's solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the compound's role in developing novel antiviral agents. The hydrazinyl group has been shown to interact with viral proteases and enzymes, inhibiting their activity and thereby preventing viral replication. This mechanism has been particularly promising in the context of emerging infectious diseases, where rapid development of antiviral drugs is crucial.

In addition to its antiviral applications, Ethyl 2-hydrazinyl-5-methylbenzoate has shown potential in anti-inflammatory therapies. Research indicates that derivatives of this compound can modulate inflammatory pathways by interacting with key signaling molecules. This has opened up new avenues for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The compound's pharmacokinetic properties have also been extensively studied. Its moderate solubility in water and lipids makes it suitable for various administration routes, including oral and intravenous delivery. Furthermore, its stability under physiological conditions ensures that it remains effective throughout its biological half-life.

The synthesis of Ethyl 2-hydrazinyl-5-methylbenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine hydrate and appropriate ester derivatives of methylbenzoic acid. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to enhance reaction efficiency and selectivity.

The safety profile of Ethyl 2-hydrazinyl-5-methylbenzoate is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical development. However, as with any pharmaceutical intermediate, careful handling and adherence to safety protocols are essential during its production and use.

The future prospects for Ethyl 2-hydrazinyl-5-methylbenzoate are vast, particularly as research continues to uncover new applications for hydrazine derivatives. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel drug candidates derived from this compound. Additionally, collaborations between academia and industry will play a crucial role in translating laboratory findings into tangible therapeutic solutions.

In conclusion, Ethyl 2-hydrazinyl-5-methylbenzoate (CAS No. 1805908-56-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules with applications ranging from antiviral to anti-inflammatory therapies. As research progresses, this compound is likely to play an even greater role in the development of next-generation drugs.

1805908-56-8 (Ethyl 2-hydrazinyl-5-methylbenzoate) 関連製品

- 320424-91-7(3-(2-Chlorophenyl)-5-2-(4-methoxyanilino)vinyl-4-isoxazolecarbonitrile)

- 2138345-33-0(3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)

- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)

- 692272-20-1(N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide)

- 1033618-49-3((4S,5S)-1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate)

- 1221342-16-0(Tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate)

- 1822672-63-8(2-{7H-pyrrolo[2,3-b]pyridin-7-yl}ethan-1-amine dihydrochloride)

- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)

- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 2229412-56-8(1-{1-4-(difluoromethoxy)-2-fluorophenylcyclopropyl}ethan-1-one)